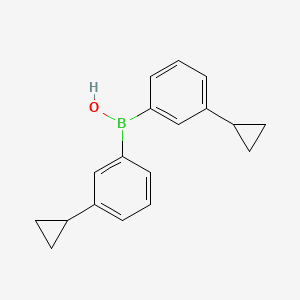

Bis(3-cyclopropylphenyl)borinic acid

CAS No.:

Cat. No.: VC13691126

Molecular Formula: C18H19BO

Molecular Weight: 262.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19BO |

|---|---|

| Molecular Weight | 262.2 g/mol |

| IUPAC Name | bis(3-cyclopropylphenyl)borinic acid |

| Standard InChI | InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2 |

| Standard InChI Key | IPDDQFZYERWPCU-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O |

Introduction

Chemical Identity and Structural Characteristics

Bis(3-cyclopropylphenyl)borinic acid belongs to the borinic acid family, characterized by the general formula , where represents aryl or alkyl groups. In this case, both groups are 3-cyclopropylphenyl substituents. The compound’s molecular formula is , derived from the combination of two 3-cyclopropylphenyl moieties () and a borinic acid core () . The cyclopropane ring introduces steric strain and electronic effects that influence reactivity, while the boron center’s electrophilicity enables participation in cross-coupling reactions .

Key Structural Features:

-

Boron Coordination: The trigonal planar boron atom forms bonds with two aryl groups and one hydroxyl group, rendering it Lewis acidic.

-

Cyclopropane Ring Effects: The strained cyclopropane ring enhances the compound’s stability and modulates electronic interactions with the boron center .

-

Aromatic Substituents: The para-substituted phenyl groups facilitate conjugation, potentially enhancing solubility in organic solvents .

Synthesis Methodologies

While no direct synthesis of bis(3-cyclopropylphenyl)borinic acid is documented, analogous pathways for boronic acids and esters provide a framework for its preparation. The following routes are extrapolated from patented methods and literature on related compounds:

Suzuki-Miyaura Coupling Adaptation

The synthesis of (4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)phenyl)borate, as described in CN111171065A , offers a template for boron-containing compound synthesis. Key steps include:

-

Halogenation: Starting with a halogenated 3-cyclopropylbenzene derivative (e.g., 1-bromo-3-cyclopropylbenzene).

-

Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., ) and a base (e.g., potassium acetate) to form a boronate ester .

-

Hydrolysis: Acidic hydrolysis of the boronate ester yields the borinic acid derivative.

This method, optimized for scale-up in the patent, achieves yields exceeding 80% under nitrogen atmosphere at 80°C .

Grignard Reaction Pathway

An alternative approach involves reacting 3-cyclopropylphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis:

This route is less common due to challenges in controlling stoichiometry and side reactions .

Physicochemical Properties

Data from structurally similar boronic acids, such as 3-cyclopropylbenzeneboronic acid () , provide a basis for estimating properties of bis(3-cyclopropylphenyl)borinic acid:

The compound’s acidity () aligns with borinic acids’ typical range, enabling deprotonation under mild basic conditions for use in coupling reactions .

Applications in Organic Synthesis

Bis(3-cyclopropylphenyl)borinic acid’s utility stems from its role as a Lewis acid catalyst and intermediate in cross-coupling reactions:

Suzuki-Miyaura Couplings

As a boron-containing reagent, it may facilitate the formation of carbon-carbon bonds in palladium-catalyzed reactions. For example, coupling with aryl halides could yield biaryl structures common in pharmaceuticals .

Materials Science

The cyclopropane ring’s rigidity and boron’s electron-deficient nature make this compound a candidate for designing metal-organic frameworks (MOFs) or luminescent materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume